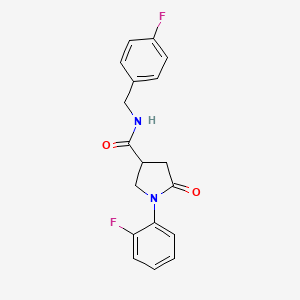![molecular formula C19H22O3 B4537658 4-methyl-3-[(3-methylbut-2-en-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4537658.png)
4-methyl-3-[(3-methylbut-2-en-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Descripción general
Descripción
4-methyl-3-[(3-methylbut-2-en-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a tetrahydrobenzo[c]chromenone core substituted with a methyl group and a 3-methylbut-2-en-1-yloxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(3-methylbut-2-en-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylbut-2-en-1-yloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydrochromenone.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-methyl-3-[(3-methylbut-2-en-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways involved: It may affect pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-3-[(3-methylbut-2-en-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: shares similarities with other chromenes such as:
Uniqueness
- The unique combination of the tetrahydrobenzo[c]chromenone core with the 3-methylbut-2-en-1-yloxy group and a methyl group distinguishes it from other chromenes. This unique structure contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-methyl-3-(3-methylbut-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-12(2)10-11-21-17-9-8-15-14-6-4-5-7-16(14)19(20)22-18(15)13(17)3/h8-10H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKBAEOOYOTDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{[2-(3-chlorophenyl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B4537613.png)
![N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]acetamide](/img/structure/B4537616.png)
![{5-[9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-FURYL}METHYL (4-NITROPHENYL) ETHER](/img/structure/B4537623.png)

![ethyl 4-({[2-(1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4537639.png)

![N-(4-methylbenzyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4537656.png)
![1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4537678.png)

![N-(4-chlorobenzyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4537690.png)

